

Application Notes and Protocols: Dosing and Administration of Gefapixant Citrate in Rat Studies

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Compound of Interest

Compound Name: Gefapixant Citrate

Cat. No.: B10860164

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of **Gefapixant Citrate** in various rat models of pain and hypersensitivity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this selective P2X3 receptor antagonist.

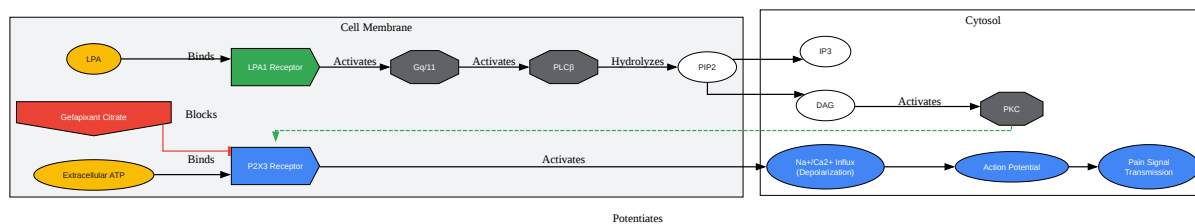
Overview of Gefapixant Citrate

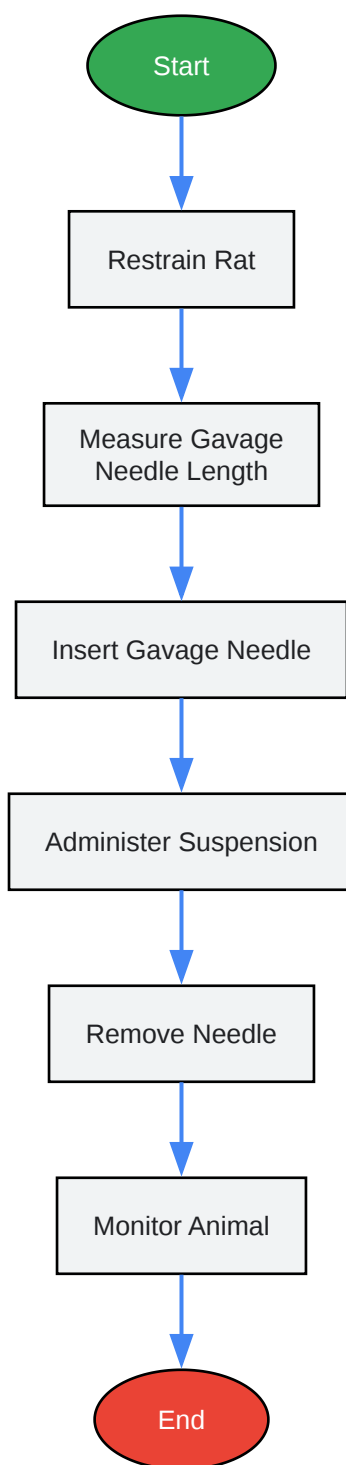
Gefapixant is a first-in-class, orally bioavailable, and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons and are implicated in the pathophysiology of chronic pain and hypersensitivity conditions. By blocking these receptors, **Gefapixant Citrate** modulates nociceptive signaling pathways. In rat models, it has shown efficacy in reducing pain-related behaviors associated with osteoarthritis, inflammation, and nerve injury.

P2X3 Receptor Signaling Pathway

The binding of extracellular ATP to P2X3 receptors on sensory neurons triggers the opening of a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of pain. The activity of P2X3 receptors can be further potentiated by downstream

signaling cascades initiated by other receptors, such as the LPA1 receptor, which couples to Gq/11 proteins to activate the PLC β /IP3/DAG/PKC pathway. Gefapixant acts as an allosteric antagonist, preventing the ATP-mediated activation of P2X3 and P2X2/3 receptors.





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- To cite this document: BenchChem. [Application Notes and Protocols: Dosing and Administration of Gefapixant Citrate in Rat Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860164#dosing-and-administration-of-gefapixant-citrate-in-rat-studies>]

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